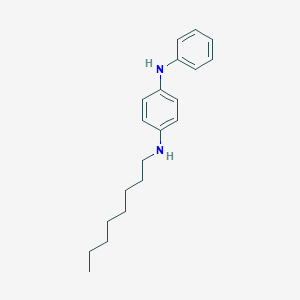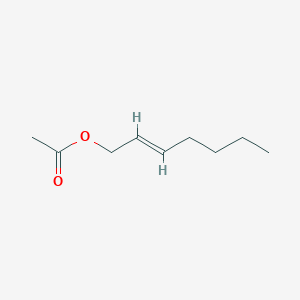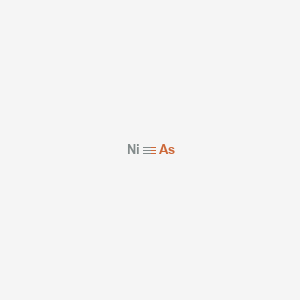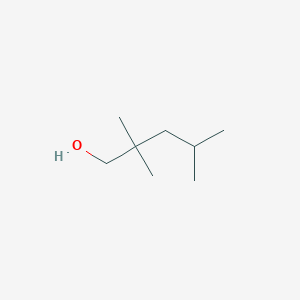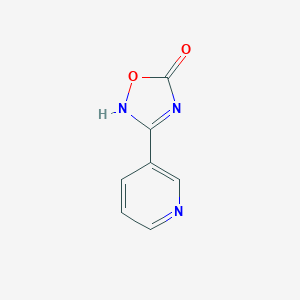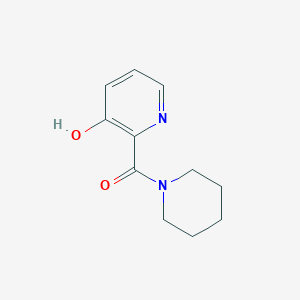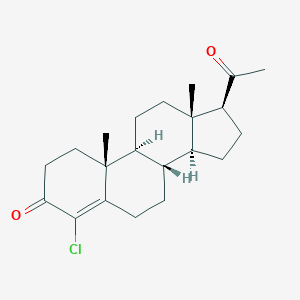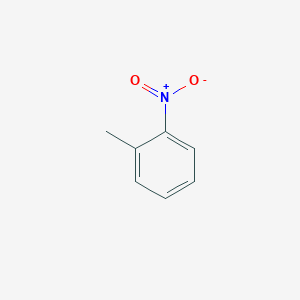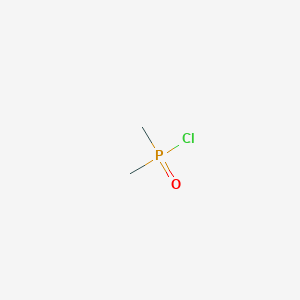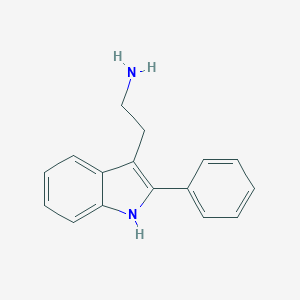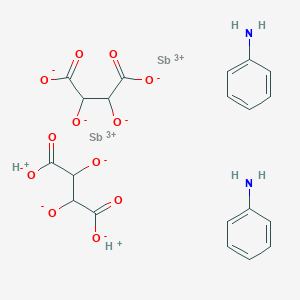
Antimonyl aniline tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimonyl aniline tartrate, also known as Stibamine, is a chemical compound that has been used for centuries in traditional medicine to treat various diseases. It is a white crystalline powder that is soluble in water and has a bitter taste. In recent years, there has been an increasing interest in the scientific community to study the potential applications of antimonyl aniline tartrate in various fields, including medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of antimonyl aniline tartrate in treating leishmaniasis is not fully understood. However, it is believed that the compound inhibits the synthesis of DNA and RNA, which leads to the death of the parasite. Additionally, antimonyl aniline tartrate has been shown to activate the immune system, which helps to fight off the infection.
Effets Biochimiques Et Physiologiques
Antimonyl aniline tartrate has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and improve wound healing. Additionally, antimonyl aniline tartrate has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using antimonyl aniline tartrate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, the compound has a range of potential applications, which makes it a versatile tool for researchers. However, there are also some limitations to using antimonyl aniline tartrate in lab experiments. For example, the compound is toxic and must be handled with care. Additionally, the mechanism of action of antimonyl aniline tartrate is not fully understood, which can make it challenging to design experiments that accurately measure its effects.
Orientations Futures
There are several future directions for research on antimonyl aniline tartrate. One area of interest is in developing new treatments for leishmaniasis that are more effective and have fewer side effects than current treatments. Additionally, researchers are interested in exploring the potential applications of antimonyl aniline tartrate in treating other parasitic diseases. Finally, there is a growing interest in studying the biochemical and physiological effects of antimonyl aniline tartrate in more detail, with the goal of developing new drugs that can target specific pathways in the body.
Méthodes De Synthèse
Antimonyl aniline tartrate can be synthesized by reacting antimony trichloride with aniline and then adding tartaric acid to the mixture. The reaction produces a white precipitate, which is then purified by recrystallization. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Antimonyl aniline tartrate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of antimonyl aniline tartrate is in the treatment of leishmaniasis, a parasitic disease that affects millions of people worldwide. Studies have shown that antimonyl aniline tartrate can effectively kill the parasite responsible for leishmaniasis and has been used as a first-line treatment for the disease.
Propriétés
Numéro CAS |
1300-14-7 |
|---|---|
Nom du produit |
Antimonyl aniline tartrate |
Formule moléculaire |
C20H20N2O12Sb2 |
Poids moléculaire |
723.9 g/mol |
Nom IUPAC |
aniline;antimony(3+);2,3-dioxidobutanedioate;hydron |
InChI |
InChI=1S/2C6H7N.2C4H4O6.2Sb/c2*7-6-4-2-1-3-5-6;2*5-1(3(7)8)2(6)4(9)10;;/h2*1-5H,7H2;2*1-2H,(H,7,8)(H,9,10);;/q;;2*-2;2*+3/p-2 |
Clé InChI |
XRGSBOXHRYMNPF-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |
SMILES canonique |
[H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |
Synonymes |
ANILINEANTIMONYLTARTRATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



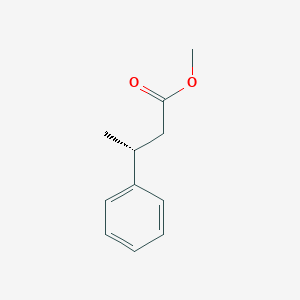
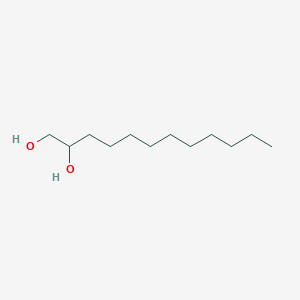
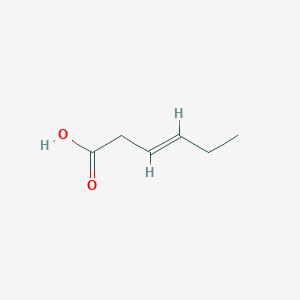
![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
